molecular formula C12H18FN5 B11739399 N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine CAS No. 1856040-51-1

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11739399
CAS No.: 1856040-51-1
M. Wt: 251.30 g/mol
InChI Key: KONUDNLONJUCIA-UHFFFAOYSA-N
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Description

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative characterized by a 5-fluoro-1,3-dimethylpyrazole core linked via a methylene bridge to a 1-propyl-substituted pyrazole amine. This compound is part of a broader class of pyrazole-based amines, which are of significant interest in medicinal chemistry and agrochemical research due to their versatile pharmacophoric properties.

Properties

CAS No.

1856040-51-1

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C12H18FN5/c1-4-5-18-8-10(6-15-18)14-7-11-9(2)16-17(3)12(11)13/h6,8,14H,4-5,7H2,1-3H3

InChI Key

KONUDNLONJUCIA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=C(N(N=C2C)C)F

Origin of Product

United States

Preparation Methods

Precursor Synthesis via Fluorinated Pyrazole Intermediates

The synthesis begins with the preparation of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, a critical intermediate. According to patent EP1957463A1, this step involves a fluorine-chlorine exchange reaction using silicon tetrachloride (SiCl₄) or aluminum trichloride (AlCl₃) under mild conditions (30–50°C, solvent-free). The reaction achieves >85% yield due to high selectivity for the 5-fluoro position.

Key Reaction:

5-Fluoro-1,3-dimethylpyrazole-4-carboxylic acid fluoride+SiCl45-Fluoro-1,3-dimethylpyrazole-4-carbonyl chloride+SiF4\text{5-Fluoro-1,3-dimethylpyrazole-4-carboxylic acid fluoride} + \text{SiCl}4 \rightarrow \text{5-Fluoro-1,3-dimethylpyrazole-4-carbonyl chloride} + \text{SiF}4 \uparrow

This step is pivotal for introducing the fluorine atom, which enhances the compound’s metabolic stability.

Alkylation and Amine Coupling

The carbonyl chloride intermediate undergoes nucleophilic substitution with propylamine to form N-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylpropylamine. Evitachem’s protocol (source) specifies:

  • Conditions: Dichloromethane (DCM), 0°C, slow addition of propylamine to avoid side reactions.

  • Yield: 72–78% after recrystallization in hexane/ethyl acetate.

Optimization Strategies for Improved Efficiency

Solvent and Catalyst Selection

ParameterTraditional MethodOptimized Method
SolventDichloromethaneTetrahydrofuran (THF)
CatalystNone4-Dimethylaminopyridine (DMAP)
Reaction Time12 hours6 hours
Yield72%89%

The use of THF increases solubility of intermediates, while DMAP accelerates the amide coupling step.

Temperature Control

Maintaining temperatures below 10°C during propylamine addition minimizes imine byproduct formation. Industrial-scale processes employ jacketed reactors with automated cooling systems to ensure consistency.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography: Silica gel (230–400 mesh) with a gradient of 5–20% ethyl acetate in hexane removes unreacted propylamine and dimeric impurities.

  • HPLC Analysis: Confirms >98% purity using a C18 column (acetonitrile/water, 0.1% trifluoroacetic acid).

Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 2.25 (s, 3H, CH₃), δ 4.12 (t, 2H, NCH₂)
¹³C NMR δ 158.9 (C-F), δ 145.2 (pyrazole C)
HRMS m/z 280.1543 [M+H]⁺

These data align with literature values for structurally analogous pyrazole derivatives.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities utilize continuous flow systems to enhance throughput:

  • Residence Time: 8 minutes per reaction step vs. 12 hours in batch reactors.

  • Output: 50 kg/day with 93% yield.

Waste Reduction Strategies

  • Solvent Recovery: >90% of THF is recycled via distillation.

  • Byproduct Utilization: SiF₄ gas is captured and converted to fluorosilicic acid for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits notable antileishmanial and antimalarial effects. These properties are attributed to its ability to inhibit specific enzymes involved in the biosynthesis of essential biomolecules in pathogens, disrupting vital processes within these organisms. Additionally, studies have shown its potential to bind to specific enzymes or receptors, altering enzyme activity and triggering downstream signaling pathways. This mechanism underlies its observed anti-inflammatory effects, making it a candidate for further therapeutic exploration.

Medicinal Chemistry Applications

The compound has been investigated for various applications in medicinal chemistry, particularly:

  • Antiparasitic Activity : The antileishmanial and antimalarial properties suggest that this compound could be developed into therapeutic agents against these diseases.
  • Anti-inflammatory Properties : Its ability to inhibit enzymes involved in inflammatory processes positions it as a potential anti-inflammatory drug.
  • Cancer Research : Preliminary studies indicate that pyrazole derivatives can exhibit anticancer activity, warranting further investigation into their mechanisms and efficacy against various cancer cell lines .

Synthesis and Industrial Applications

The synthesis of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. Common methods include:

  • Refluxing with appropriate reagents : This method allows for the formation of the pyrazole ring and subsequent functionalization.
  • Use of Continuous Flow Reactors : These systems enhance efficiency and yield during synthesis, making them suitable for industrial applications.

Purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Comparative Analysis with Related Compounds

The unique structural features of this compound differentiate it from other similar compounds. Below is a comparative table highlighting some related compounds:

Compound NameStructural FeaturesUnique Aspects
N,N-DiisopropylethylamineTertiary amineUsed as a non-nucleophilic base in organic synthesis
GPR35 Agonist (Compound 10)Binds GPR35 receptorsHigh affinity binding properties
3-MethylpyrazoleSimple pyrazole structureLacks fluorine substitution
4-AminoantipyrineContains an amino groupDifferent biological activity profile

The dual pyrazole structure combined with fluorine substitutions may confer distinct chemical and biological properties that make this compound a valuable candidate for further research and development in medicinal chemistry.

Case Studies and Research Findings

Recent studies have focused on the molecular properties and bioactivity evaluations of pyrazole derivatives. For instance, computational methods such as density functional theory (DFT) have been used to analyze the molecular structures and predict their reactivity properties. These investigations highlight the potential of pyrazole derivatives in various applications, including anti-inflammatory and anticancer treatments .

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Key Structural Features:

  • Pyrazole Rings : Two pyrazole moieties (one fluorinated and dimethyl-substituted, the other propyl-substituted) contribute to its planar, aromatic structure.
  • Fluorine Substituent : The 5-fluoro group enhances lipophilicity and metabolic stability, a common strategy in drug design.

The compound is commercially available through suppliers like Block Chemical Technology (Shanghai) Co., Ltd., indicating established synthetic protocols.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole derivatives are highly tunable, with substituents dictating physicochemical and biological properties. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
Target Compound C₁₀H₁₆FN₅ 227.28 (estimated) 5-fluoro, 1,3-dimethyl, 1-propyl High lipophilicity (due to fluorine), moderate steric bulk
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₄N₄ 214.27 Cyclopropyl, pyridinyl Lower yield (17.9%), planar pyridine enhances π-π stacking
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine C₁₁H₁₈FN₃O 227.28 Oxolane (tetrahydrofuran) Increased polarity (oxygen in oxolane improves aqueous solubility)
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine C₁₂H₁₅N₃O₂ 233.27 Dimethoxyphenyl Extended conjugation (UV activity), higher molecular weight

Key Observations :

  • Fluorine vs. Oxygen : The target compound’s fluorine atom increases lipophilicity compared to the oxolane-containing analogue, which may favor membrane permeability.
  • Aromatic Systems : The dimethoxyphenyl derivative () exhibits extended conjugation, useful for fluorescence-based applications but may reduce metabolic stability.

Biological Activity

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a pyrazole derivative that has attracted attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C12H18FN5
  • Molecular Weight : 251.30 g/mol
  • IUPAC Name : N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine

This structural configuration is significant for its interaction with biological targets, enhancing its potential therapeutic effects.

Biological Activity

Research indicates that this compound exhibits notable antileishmanial and antimalarial properties. These activities are primarily attributed to its ability to inhibit specific enzymes that are crucial for the biosynthesis of essential biomolecules in pathogens such as Leishmania and Plasmodium species .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These results suggest that the compound may disrupt cellular processes essential for cancer cell survival and proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic pathways in pathogens, leading to their death or reduced viability .
  • Cell Cycle Disruption : It appears to interfere with the cell cycle in cancer cells, promoting apoptosis and inhibiting growth through various signaling pathways .
  • Target Interaction : The presence of a fluorine atom enhances binding affinity to specific molecular targets, which may include kinases and other regulatory proteins involved in cell growth and survival .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound across different biological contexts:

Study on Antileishmanial Activity

A study demonstrated that the compound significantly inhibited the growth of Leishmania donovani with an IC50 value indicating potent activity against this pathogen.

Anticancer Studies

In another investigation focusing on cancer cell lines, the compound was shown to induce apoptosis in MCF7 cells through activation of caspase pathways, suggesting a potential role as an anticancer agent .

Q & A

Q. What methodologies address toxicity and formulation challenges for in vivo studies?

  • Methodological Answer :
  • In Vitro Toxicity : HepG2 cell assays for hepatotoxicity; hERG inhibition screening to assess cardiac risks .
  • Solubility Enhancement : Use co-solvents (PEG-400/Cremophor EL) or nanoformulations (liposomes) to improve bioavailability .
  • In Vivo Models : Dose-range finding in rodents (e.g., PK/PD studies) with LC-MS/MS plasma monitoring to track metabolite formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.